molecular formula C19H15NO7S B258720 2,4-DIMETHYL 3-METHYL-5-(1-OXO-1H-ISOCHROMENE-3-AMIDO)THIOPHENE-2,4-DICARBOXYLATE

2,4-DIMETHYL 3-METHYL-5-(1-OXO-1H-ISOCHROMENE-3-AMIDO)THIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B258720
M. Wt: 401.4 g/mol
InChI Key: IWCAQKMZGBIYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound with a molecular formula of C19H15NO7S and a molecular weight of 401.4 g/mol. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHYL 3-METHYL-5-(1-OXO-1H-ISOCHROMENE-3-AMIDO)THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methylthiophene-2,4-dicarboxylic acid with dimethyl sulfate to form the dimethyl ester. This intermediate is then reacted with 1-oxo-1H-isochromen-3-yl carbonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIMETHYL 3-METHYL-5-(1-OXO-1H-ISOCHROMENE-3-AMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate: Shares a similar isochromenyl structure but differs in the thiophene substitution.

    Omeprazole: Contains a benzimidazole ring and is used as a proton pump inhibitor.

    7-Methylcoumarin: Contains a chromen-2-one structure but lacks the thiophene ring.

Uniqueness

Dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate is unique due to its combination of a thiophene ring with an isochromenyl carbonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15NO7S

Molecular Weight

401.4 g/mol

IUPAC Name

dimethyl 3-methyl-5-[(1-oxoisochromene-3-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H15NO7S/c1-9-13(18(23)25-2)16(28-14(9)19(24)26-3)20-15(21)12-8-10-6-4-5-7-11(10)17(22)27-12/h4-8H,1-3H3,(H,20,21)

InChI Key

IWCAQKMZGBIYBC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C(=O)OC

Origin of Product

United States

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